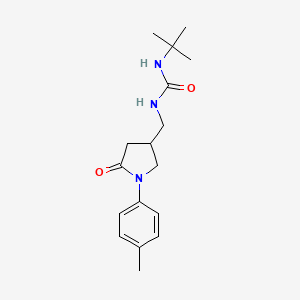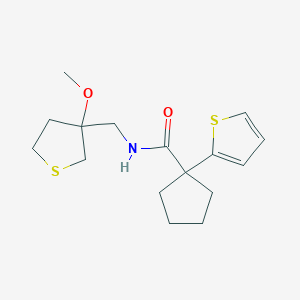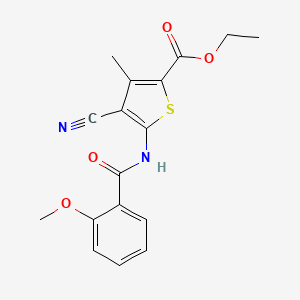
1-(Tert-butyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as TPU-0033, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies. In
Applications De Recherche Scientifique
Urea Derivatives in Drug Design
1-(Tert-butyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound that falls within the category of urea derivatives. These derivatives are pivotal in medicinal chemistry due to their unique hydrogen-binding capabilities, facilitating drug-target interactions. Urea derivatives have been extensively studied for their role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Their application spans across various biological targets including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes such as HDAC, PRMT, or DOT1L, showcasing the compound's versatility in drug design (Jagtap et al., 2017).
Environmental and Biotechnological Applications
Beyond pharmaceuticals, urea derivatives, including 1-(Tert-butyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, find applications in environmental science and biotechnology. For instance, urea-based compounds are integral in the development of biosensors aimed at detecting urea concentrations in various settings due to urea's ubiquitous presence in nature and its role as an end product of nitrogen metabolism in humans. This application is crucial for diagnosing critical diseases and monitoring environmental and industrial processes (Botewad et al., 2021).
Furthermore, urea and its derivatives are studied for their roles in microbial degradation and bioremediation processes, particularly in the degradation of pollutants such as methyl tert-butyl ether (MTBE) under various redox conditions. Understanding the microbial pathways and enzymes involved in these processes can lead to improved strategies for remediating contaminated sites, indicating the compound's relevance in environmental sustainability efforts (Schmidt et al., 2004).
Urea in Hydrogen Carrier Applications
Interestingly, urea derivatives have also been explored for their potential in energy applications, specifically as hydrogen carriers. This is based on urea's properties such as non-toxicity, stability, and ease of transport and storage, alongside its vast natural reserves and established production infrastructure. The conversion of urea into hydrogen or as a source of ammonia for fuel cells presents a sustainable and long-term energy supply option, highlighting an innovative application of urea derivatives in addressing global energy challenges (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-tert-butyl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-5-7-14(8-6-12)20-11-13(9-15(20)21)10-18-16(22)19-17(2,3)4/h5-8,13H,9-11H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBLTAFRCAKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2772533.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2772534.png)

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)
![2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2772539.png)

![2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2772541.png)


![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)